2-(2-Methoxy-4-nitrophenoxy)ethanol
Description
2-(2-Methoxy-4-nitrophenoxy)ethanol is a nitroaromatic compound featuring a phenoxy backbone substituted with methoxy (-OCH₃) and nitro (-NO₂) groups at the 2- and 4-positions, respectively, and an ethanol moiety at the 1-position. This structure confers unique physicochemical properties, such as moderate polarity due to the nitro group and hydrogen-bonding capacity from the hydroxyl group.
Properties
Molecular Formula |
C9H11NO5 |
|---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
2-(2-methoxy-4-nitrophenoxy)ethanol |
InChI |
InChI=1S/C9H11NO5/c1-14-9-6-7(10(12)13)2-3-8(9)15-5-4-11/h2-3,6,11H,4-5H2,1H3 |
InChI Key |
PSTWXJJLXIZRJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 2-(2-Methoxy-4-nitrophenoxy)ethanol, differing in substituent positions, functional groups, or side chains:
Physicochemical Properties
- Polarity and Solubility: The nitro group in this compound increases polarity compared to non-nitro analogues like 2-(4-Methoxyphenyl)ethanol. However, the amino group in 2-[(4-Methoxy-2-nitrophenyl)amino]ethanol improves aqueous solubility .
- Molecular Weight : Derivatives with additional functional groups (e.g., acetamide, cyclopropyl) exhibit higher molecular weights, impacting their diffusion rates and bioavailability .
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